

Electrochemical Applications of 2,5-Diaminoterephthalic Acid-Based Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Diaminoterephthalic acid*

Cat. No.: *B1630355*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminoterephthalic acid (DATA) is a versatile organic linker that has garnered significant interest in materials science due to its unique structural and electronic properties. Its aromatic core, coupled with amino and carboxylic acid functional groups, makes it an excellent building block for a variety of advanced materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers. These materials are demonstrating considerable promise in a range of electrochemical applications, from energy storage and conversion to sensing and electrocatalysis.

The presence of redox-active amino groups and coordinating carboxylic acid moieties in the DATA structure imparts favorable electrochemical characteristics to its derivative materials. The amino groups can enhance pseudocapacitive behavior and act as anchoring sites for catalytic nanoparticles, while the carboxylic acid groups provide robust coordination with metal centers in MOFs. This unique combination of functionalities allows for the rational design of materials with tailored electrochemical properties.

These application notes provide an overview of the electrochemical applications of DATA-based materials, with a focus on their use in supercapacitors, batteries, electrocatalysis, and electrochemical sensing. Detailed protocols for the synthesis of representative DATA-based

materials and the electrochemical characterization techniques are also presented to facilitate further research and development in this exciting field.

I. Supercapacitors

DATA-based materials, particularly MOFs, are emerging as promising electrode materials for supercapacitors due to their high surface area, tunable porosity, and redox-active sites. The amino groups on the DATA linker can contribute to pseudocapacitance through faradaic reactions, thereby boosting the overall energy storage capacity.

Quantitative Performance Data

While specific performance data for supercapacitors based exclusively on **2,5-diaminoterephthalic acid** is still emerging in the literature, the following table presents data for MOFs with similar functionalities for comparative purposes.

Electrode Material	Electrolyte	Specific Capacitance (F/g)	Energy Density (Wh/kg)	Power Density (W/kg)	Cycle Stability
Zn-MOF[1]	3 M KOH	288 @ 2 A/g	-	-	56% retention after an unspecified number of cycles
Co-MOF[2]	-	425 @ 2 A/g	25.8	11900	~78% retention after 2200 cycles
rGO@Co/Mn MOF	-	1067.2 @ 2 mA/cm ²	7.6	1515	72.1% retention after 10,000 cycles
MOF-Derived MnO/C[3]	-	421 @ 0.5 A/g	-	-	94% retention after 5000 cycles

II. Batteries

The use of DATA-based materials in rechargeable batteries is a growing area of research. The redox-active nature of the DATA linker and its ability to coordinate with various metal ions make it a candidate for both anode and cathode materials. A notable example is the development of a poly(2,5-dihydroxyterephthalic acid) interlayer polymer for lithium/sodium storage.

Quantitative Performance Data

Detailed quantitative data for battery applications of DATA-based materials is currently limited. The following table provides a summary of available data for a related poly(2,5-dihydroxyterephthalic acid) material.

Electrode Material	Battery Type	Reversible Capacity (mAh/g)	Coulombic Efficiency (%)	Cycle Stability
Poly(2,5-dihydroxyterephthalic acid) interlayer ^[4]	Li/Na-ion	-	-	Stable cycling over dozens of cycles

III. Electrocatalysis

DATA-based MOFs are being explored as efficient electrocatalysts for various reactions, including the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting and other renewable energy technologies. The well-defined and tunable metal centers within the MOF structure, along with the electronic effects of the DATA linker, contribute to their catalytic activity.

Quantitative Performance Data

Catalyst	Reaction	Overpotential (mV) @ 10 mA/cm ²	Tafel Slope (mV/dec)
Fe/Mn-MOFs (NO ₂ -BDC linker)[5]	OER	232.8	59.6
Fe/Co-MOFs (NO ₂ -BDC linker)[5]	OER	248.8	-
Fe-MOFs (NO ₂ -BDC linker)[5]	OER	253.8	-
Co-MOF (pyridine-2,6-dicarboxylic acid linker)[6]	OER	180	-
Co-MOF (pyridine-2,6-dicarboxylic acid linker)[6]	HER	151.7	-

IV. Electrochemical Sensing

The high surface area and tunable functionality of DATA-based materials make them excellent candidates for the development of sensitive and selective electrochemical sensors. MOFs constructed from DATA can be designed to have specific binding sites for target analytes, leading to changes in their electrochemical properties upon interaction.

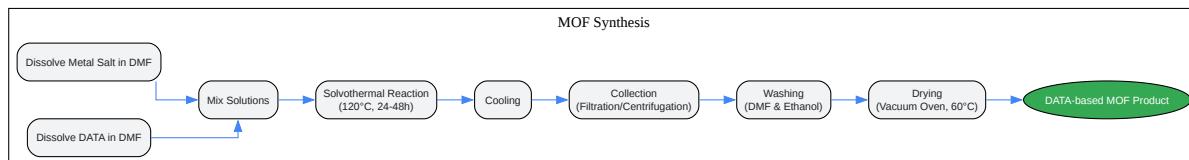
Quantitative Performance Data

Sensor Material	Analyte	Detection Limit
DATA-based MOF	Heavy Metals	-
Paper-based electrochemical sensor[7][8]	Pb and Cd	1 ppb
Nanocomposite-modified electrode[9]	Pb(II)	0.315 µg/L
Nanocomposite-modified electrode[9]	Cu(II)	0.244 µg/L

Experimental Protocols

A. Synthesis of a Representative DATA-Based MOF (General Procedure)

This protocol describes a generalized solvothermal method for the synthesis of a metal-organic framework using **2,5-diaminoterephthalic acid** as the organic linker.


Materials:

- **2,5-diaminoterephthalic acid** (DATA)
- Metal salt (e.g., zinc nitrate hexahydrate, cobalt nitrate hexahydrate)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Teflon-lined autoclave

Procedure:

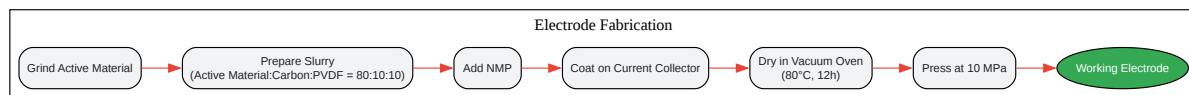
- Dissolve **2,5-diaminoterephthalic acid** in DMF in a glass beaker.
- In a separate beaker, dissolve the metal salt in DMF.
- Mix the two solutions and stir for 30 minutes to ensure homogeneity.
- Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and place it in an oven preheated to 120 °C for 24-48 hours.
- After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
- Collect the crystalline product by filtration or centrifugation.
- Wash the product with fresh DMF and then with ethanol to remove any unreacted precursors.

- Dry the final product in a vacuum oven at 60 °C overnight.

[Click to download full resolution via product page](#)

Caption: Workflow for the solvothermal synthesis of a DATA-based MOF.

B. Fabrication of a Working Electrode


This protocol outlines the preparation of a working electrode for electrochemical measurements.

Materials:

- DATA-based active material (e.g., MOF)
- Conductive carbon black (e.g., Super P)
- Polyvinylidene fluoride (PVDF) binder
- N-Methyl-2-pyrrolidone (NMP)
- Current collector (e.g., nickel foam, carbon cloth, glassy carbon electrode)
- Agate mortar and pestle
- Doctor blade or brush

Procedure:

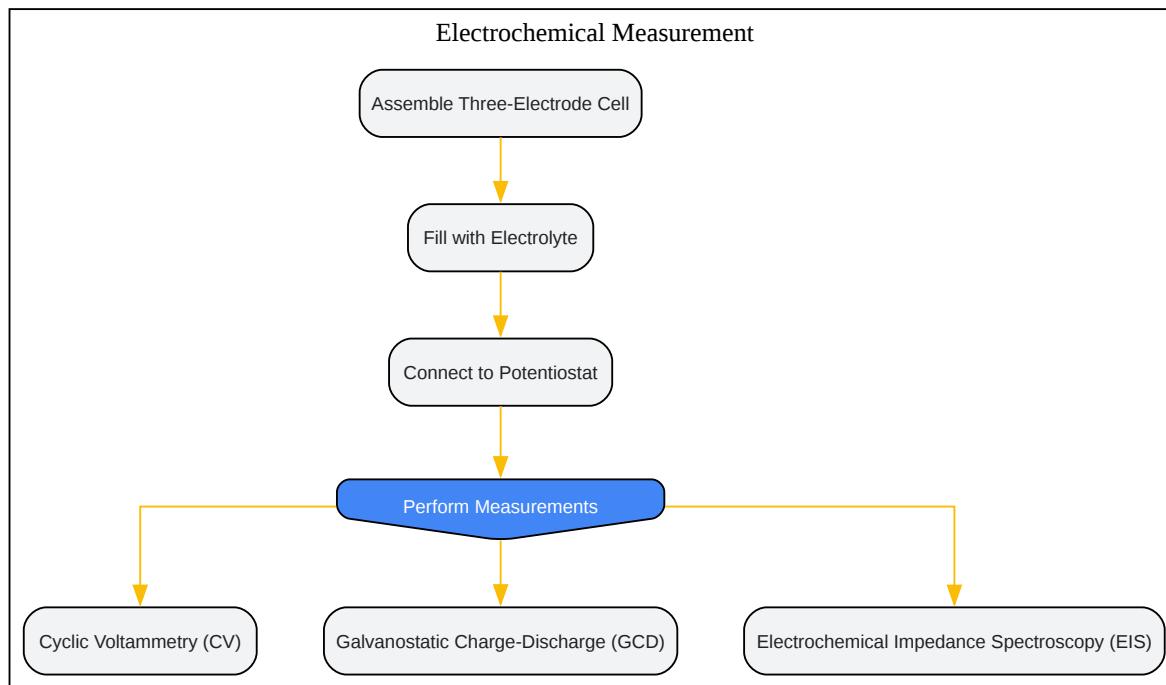
- Grind the DATA-based active material into a fine powder using an agate mortar and pestle.
- Prepare a slurry by mixing the active material, conductive carbon black, and PVDF binder in a weight ratio of 80:10:10.
- Add a few drops of NMP to the mixture and grind until a homogeneous slurry is formed.
- Coat the slurry onto the current collector using a doctor blade or a small brush.
- Dry the electrode in a vacuum oven at 80 °C for 12 hours to remove the solvent.
- Press the electrode under a pressure of 10 MPa to ensure good contact between the active material and the current collector.

[Click to download full resolution via product page](#)

Caption: Workflow for the fabrication of a working electrode.

C. Electrochemical Measurements

This protocol describes a standard three-electrode setup for electrochemical characterization.


Apparatus and Materials:

- Potentiostat/Galvanostat
- Electrochemical cell
- Working electrode (prepared as in Protocol B)
- Counter electrode (e.g., platinum wire or graphite rod)
- Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

- Electrolyte (e.g., aqueous KOH, H₂SO₄, or organic electrolyte)

Procedure:

- Assemble the electrochemical cell with the working electrode, counter electrode, and reference electrode.
- Fill the cell with the appropriate electrolyte.
- Connect the electrodes to the potentiostat.
- Perform the desired electrochemical measurements:
 - Cyclic Voltammetry (CV): To evaluate the capacitive behavior and redox processes.
 - Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy density, and power density.
 - Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.

[Click to download full resolution via product page](#)

Caption: Workflow for electrochemical measurements.

V. Conclusion

2,5-Diaminoterephthalic acid-based materials represent a promising class of materials for a wide range of electrochemical applications. Their unique structural and electronic properties, which can be tuned through synthetic modifications, make them highly attractive for the development of next-generation energy storage devices, electrocatalysts, and sensors. While research in this area is still evolving, the preliminary data and the versatility of the DATA linker suggest a bright future for these materials. The protocols and data presented in these application notes are intended to serve as a foundation for further investigation and innovation in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ppam.semnan.ac.ir [ppam.semnan.ac.ir]
- 2. Co-containing metal-organic framework for high-performance asymmetric supercapacitors with functionalized reduced graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. From design to efficiency: cobalt-based MOFs for efficient and stable electrocatalysis in hydrogen and oxygen evolution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Heavy Metals Detection with Paper-Based Electrochemical Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Electrochemical Applications of 2,5-Diaminoterephthalic Acid-Based Materials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630355#electrochemical-applications-of-2-5-diaminoterephthalic-acid-based-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com